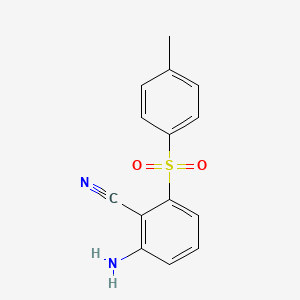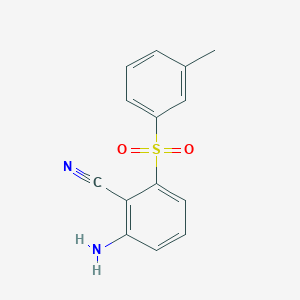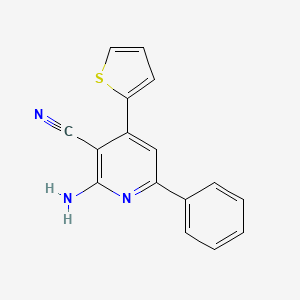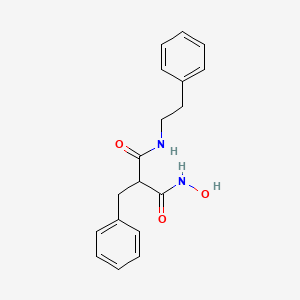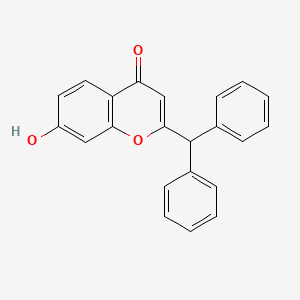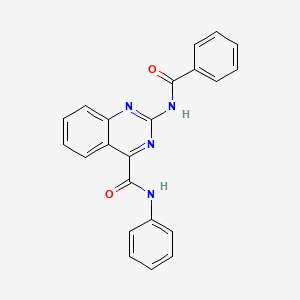
2-Benzoylaminoquinazoline-4-carboxyanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoylaminoquinazoline-4-carboxyanilide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities
Métodos De Preparación
The synthesis of 2-benzoylaminoquinazoline-4-carboxyanilide can be achieved through several synthetic routes. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method allows for the use of a wide range of substrates and results in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Análisis De Reacciones Químicas
2-benzoylaminoquinazoline-4-carboxyanilide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinazoline ring .
Aplicaciones Científicas De Investigación
2-benzoylaminoquinazoline-4-carboxyanilide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-benzoylaminoquinazoline-4-carboxyanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-benzoylaminoquinazoline-4-carboxyanilide can be compared with other similar compounds in the quinazoline family. Some of these compounds include 2-aminoquinazoline, 2-methylquinazoline, and 2-phenylquinazoline While these compounds share a common quinazoline scaffold, they differ in their substituents and functional groups, which can affect their biological activities and applications
Propiedades
Fórmula molecular |
C22H16N4O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-benzamido-N-phenylquinazoline-4-carboxamide |
InChI |
InChI=1S/C22H16N4O2/c27-20(15-9-3-1-4-10-15)26-22-24-18-14-8-7-13-17(18)19(25-22)21(28)23-16-11-5-2-6-12-16/h1-14H,(H,23,28)(H,24,25,26,27) |
Clave InChI |
RQQPFMNLXURQFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
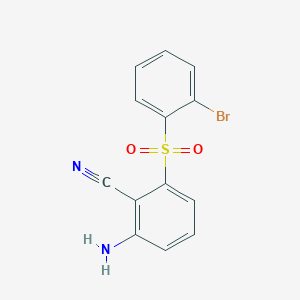


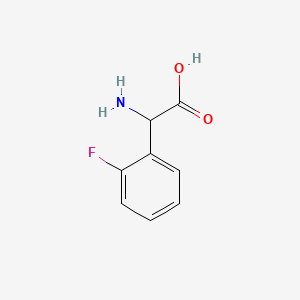

![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
